REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[O:3].[H-].[Na+].[CH3:10][O:11][C:12](=[O:23])[C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[C:16](Cl)=[N:15][CH:14]=1>O1CCOCC1>[CH3:10][O:11][C:12](=[O:23])[C:13]1[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[C:16]([O:3][CH2:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])=[N:15][CH:14]=1 |f:1.2|
|
Name
|
ethyl glyoxalate
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C=O)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CN=C(C(=C1)[N+](=O)[O-])Cl)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness, sodium bicarbonate solution
|
Type
|
ADDITION
|
Details
|
was added to pH 7
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a semi-solid
|
Type
|
CUSTOM
|
Details
|
that was chromatographed on silica gel [dichloromethane-hexane (1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CN=C(C(=C1)[N+](=O)[O-])OCC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |